7-Bromo-4-oxo-4H-chromene-2-carboxylic acid
Description
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid (CAS: 113850-96-7) is a brominated chromene derivative with the molecular formula C₁₀H₅BrO₄ and a molecular weight of 269.05 g/mol . It features a chromene backbone (a benzopyran-4-one system) substituted with a bromine atom at position 7 and a carboxylic acid group at position 2. It is commercially available with a purity of 95% from suppliers such as BLD Pharm Ltd. and AK Scientific .
Key physicochemical properties include:
Properties
IUPAC Name |
7-bromo-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMFRPTBQYGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561728 | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113850-96-7 | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMOCHROMONE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid typically involves the bromination of 4-oxo-4H-chromene-2-carboxylic acid. One common method is the reaction of 4-oxo-4H-chromene-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The bromination reaction is carried out in a continuous flow reactor, and the product is continuously extracted and purified using automated systems .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Esterification Reactions: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran, and room temperature.
Esterification Reactions: Alcohols, acid catalysts like sulfuric acid, and reflux conditions.
Major Products Formed
Substitution Reactions: Substituted chromene derivatives.
Reduction Reactions: 7-Bromo-4-hydroxy-4H-chromene-2-carboxylic acid.
Esterification Reactions: 7-Bromo-4-oxo-4H-chromene-2-carboxylate esters.
Scientific Research Applications
Chemistry
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid serves as a versatile building block in organic synthesis. It is used as a reagent in various chemical reactions, including:
- Catalysis : It has potential as a ligand or catalyst in organic synthesis.
- Synthesis of Complex Molecules : It is employed in the development of more complex organic structures through various synthetic routes.
Biology
The compound has shown significant biological activity, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies indicate effectiveness against various microbial strains, demonstrating promising antibacterial and antifungal properties.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest, particularly against breast cancer cell lines .
- Anti-inflammatory Effects : The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which could be beneficial for treating inflammatory diseases by modulating cytokine production .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications:
- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, disrupting critical biochemical pathways associated with disease processes. This property positions it as a candidate for drug development targeting various diseases.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of 7-Bromo-4-oxo-4H-chromene exhibited IC values as low as 210 nM against cancer cell lines. The compounds were shown to enhance apoptosis and inhibit cell proliferation effectively .
- Inflammation Modulation : In vitro studies indicated that the compound could significantly reduce the production of inflammatory cytokines in macrophages, suggesting its potential use in treating chronic inflammatory conditions.
- Microbial Resistance : Research highlighted the compound's effectiveness against resistant strains of bacteria, providing insights into its application as an antimicrobial agent in clinical settings.
Mechanism of Action
The mechanism of action of 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
6-Bromo-4-oxo-4H-chromene-2-carboxylic Acid
- Structure : Bromine at position 6 instead of 5.
- Synthesis : Synthesized in 87% yield via cyclization and bromination, with melting point 263–267°C .
- NMR Data :
- Key Difference : The bromine position alters electronic distribution, affecting reactivity and intermolecular interactions (e.g., hydrogen bonding in crystallography) .
8-Bromo-4-oxo-4H-chromene-2-carboxylic Acid
- Structure : Bromine at position 8 (CAS: 328058-02-2).
- Properties: Similar molecular weight (269.05 g/mol) but distinct topology. No melting point reported, but its planar chromene system likely influences packing efficiency in crystals .
Functional Group Variations
7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (5c)
- Structure : Methyl at position 7 and sulfonamide-linked phenyl at C2.
- Synthesis : 91% yield via amide coupling; melting point 309–311°C .
- Comparison : The sulfonamide group enhances hydrogen-bonding capacity, increasing thermal stability compared to the carboxylic acid derivative.
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic Acid
- Structure : Bromine at position 6, methyl at position 4, and carboxylic acid at position 3.
Substituent Effects on Physicochemical Properties
Biological Activity
7-Bromo-4-oxo-4H-chromene-2-carboxylic acid is a brominated derivative of chromene, a class of compounds noted for their diverse biological activities. This compound features a unique structure characterized by a bromine atom at the 7th position, a ketone group at the 4th position, and a carboxylic acid group at the 2nd position on the chromene ring. Its molecular formula is with a molecular weight of 269.05 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly through enzyme inhibition. The compound can bind to active sites of specific enzymes, thereby disrupting critical biochemical pathways associated with various diseases. This mechanism underlies its potential therapeutic applications in medicinal chemistry.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various microbial strains, showing promising antibacterial and antifungal properties.
- Anticancer Properties : Studies have suggested that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives have shown enhanced activity against breast cancer cell lines, indicating potential for further development in oncological applications .
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes positions it as a candidate for treating inflammatory conditions. It has been shown to modulate inflammatory cytokine production in vitro, which could translate to therapeutic benefits in diseases characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by structural modifications. Research into SAR has revealed that the presence of halogen atoms, particularly bromine, enhances the compound's binding affinity to target enzymes compared to non-brominated analogs. The specific positioning of functional groups also plays a crucial role in determining activity levels against various biological targets .
Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that derivatives of this compound could significantly reduce the viability of MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxic effects .
- Enzyme Inhibition : Inhibitory assays on MAO-B (Monoamine Oxidase B) indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting strong potential as neuroprotective agents .
- Anti-inflammatory Response : In vitro experiments showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as IL-6 in adipocytes, highlighting its potential role in metabolic diseases linked to inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate to High | Moderate |
| 7-Chloro analog | Moderate | Low | Low |
| 7-Fluoro analog | Low | Moderate | High |
Q & A
Basic: What are the established synthetic routes for 7-Bromo-4-oxo-4H-chromene-2-carboxylic acid?
The compound is typically synthesized via oxidation of substituted chromene precursors. For example, brominated chromene derivatives can be oxidized using sodium chlorate (NaClO₃) in the presence of sulfonic acid catalysts under controlled conditions to introduce the carboxylic acid moiety at the 2-position. This method ensures regioselectivity and avoids over-oxidation of the chromene backbone . Purification often involves recrystallization from dimethylformamide (DMF) or ethanol to achieve >95% purity, as validated by high-performance liquid chromatography (HPLC) .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure of this compound?
SC-XRD provides atomic-level resolution of the crystal lattice. For this compound, data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via the SHELX suite) can resolve bond angles (e.g., C–Br bond length ~1.89 Å) and planarity of the chromene ring. Hydrogen bonding between carboxylic acid groups and solvent molecules (e.g., DMF) can be analyzed to confirm intermolecular interactions. Key metrics include an R-factor < 0.05 and a data-to-parameter ratio > 15 to ensure reliability .
Basic: What spectroscopic methods are recommended for characterizing this compound?
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O–H vibrations (~2500–3300 cm⁻¹).
- ¹H/¹³C NMR : In DMSO-d₆, the chromene ring protons resonate at δ 6.8–8.2 ppm, while the carboxylic acid proton appears as a broad singlet (~δ 12–13 ppm). The bromine substituent deshields adjacent carbons, shifting ¹³C signals (e.g., C-7 to ~δ 115 ppm) .
- Elemental Analysis : Confirm Br content (~24.5% by mass) and C/H ratios within ±0.3% of theoretical values .
Advanced: What strategies resolve contradictions in spectroscopic data during derivative synthesis?
Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from isomerism or solvent effects. Cross-validate with:
- SC-XRD : Resolve positional ambiguities (e.g., bromine substitution pattern) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out byproducts.
- Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may obscure signals at standard temperatures .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the carbonyl and carboxylic acid groups. The C-7 bromine atom exhibits a partial positive charge (Mulliken analysis), making it susceptible to nucleophilic attack. Solvent effects (e.g., DMF polarity) can be simulated using the Polarizable Continuum Model (PCM) to optimize reaction conditions for SNAr or Suzuki couplings .
Basic: What safety precautions are critical when handling this compound?
- Storage : Keep in a sealed container at 0–6°C to prevent degradation. Avoid exposure to moisture or light .
- Handling : Use explosion-proof equipment and static-safe containers. Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: What experimental design considerations are essential for studying bioactivity?
- Derivative Synthesis : Introduce substituents (e.g., amides or esters) at the carboxylic acid group to modulate lipophilicity and bioavailability .
- In Vitro Assays : Use cell lines (e.g., HeLa or HEK293) with cytotoxicity protocols (MTT assay) and ROS detection kits to evaluate antiproliferative or antioxidant effects.
- Control Experiments : Include parent chromene (without Br or COOH groups) to isolate the bromine-carboxylic acid pharmacophore’s role .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
